Cas no 878155-47-6 (2-{2-azabicyclo2.2.1heptan-2-yl}ethan-1-amine)

2-{2-azabicyclo2.2.1heptan-2-yl}ethan-1-amine structure
878155-47-6 structure
Nome del prodotto:2-{2-azabicyclo2.2.1heptan-2-yl}ethan-1-amine
Numero CAS:878155-47-6
MF:C8H16N2
MW:140.226041793823
MDL:MFCD14693781
CID:5617682
PubChem ID:57640033

2-{2-azabicyclo2.2.1heptan-2-yl}ethan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • EN300-2958062
    • 2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
    • 878155-47-6
    • SCHEMBL12714669
    • AKOS010823509
    • 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine
    • CS-0244861
    • 2-Azabicyclo[2.2.1]heptane-2-ethanamine
    • 2-{2-azabicyclo2.2.1heptan-2-yl}ethan-1-amine
    • MDL: MFCD14693781
    • Inchi: 1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2
    • Chiave InChI: CLPVUDZYVCDMBZ-UHFFFAOYSA-N
    • Sorrisi: N1(CCN)CC2CCC1C2

Proprietà calcolate

  • Massa esatta: 140.131348519g/mol
  • Massa monoisotopica: 140.131348519g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 29.3Ų

Proprietà sperimentali

  • Densità: 1.019±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 217.2±8.0 °C(Predicted)
  • pka: 10.22±0.10(Predicted)

2-{2-azabicyclo2.2.1heptan-2-yl}ethan-1-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-2958062-0.25g
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95.0%
0.25g
$418.0 2025-03-19
Enamine
EN300-2958062-0.05g
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95.0%
0.05g
$197.0 2025-03-19
Enamine
EN300-2958062-0.1g
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95.0%
0.1g
$293.0 2025-03-19
Enamine
EN300-2958062-2.5g
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95.0%
2.5g
$1650.0 2025-03-19
1PlusChem
1P028K3N-100mg
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95%
100mg
$412.00 2024-04-20
Aaron
AR028KBZ-500mg
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95%
500mg
$927.00 2025-02-16
Aaron
AR028KBZ-250mg
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95%
250mg
$600.00 2025-02-16
Enamine
EN300-2958062-1g
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95%
1g
$842.0 2023-09-06
1PlusChem
1P028K3N-50mg
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95%
50mg
$297.00 2024-04-20
Aaron
AR028KBZ-10g
2-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
878155-47-6 95%
10g
$5006.00 2023-12-15
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